2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine
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Overview
Description
2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Substitution Reactions: Introduction of the p-tolyl group and the 1-methoxyethyl group can be done through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could target the pyrimidine ring or the p-tolyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated pyrimidine ring.
Scientific Research Applications
2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for 2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methoxyethyl)-6-phenylpyrimidin-4-amine: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(1-Methoxyethyl)-6-(m-tolyl)pyrimidin-4-amine: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine may have unique properties due to the specific positioning of the p-tolyl group, which could influence its reactivity and interactions compared to similar compounds.
Properties
CAS No. |
1710293-52-9 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(1-methoxyethyl)-6-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3O/c1-9-4-6-11(7-5-9)12-8-13(15)17-14(16-12)10(2)18-3/h4-8,10H,1-3H3,(H2,15,16,17) |
InChI Key |
DHMWXXOMJMCASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C(C)OC)N |
Origin of Product |
United States |
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